6-Bromohexanal
Overview
Description
6-Bromohexanal is a brominated aldehyde that has been the subject of various studies due to its utility as a precursor in the synthesis of carbocycles, heterocycles, and other organic compounds. It is derived from Weinreb amides and can be accessed through a method involving sequential C-bromination and zircona-aminal hydrolysis of bis-C,O-zirconocenes .
Synthesis Analysis
The synthesis of 6-bromohexanal derivatives has been achieved through the bromination/hydrolysis of C,O-bis-zirconocenes generated from unsaturated Weinreb amides using Schwartz's reagent . This method provides a pathway to produce bromo-aldehydes, which are valuable intermediates in organic synthesis.
Molecular Structure Analysis
The molecular structure of 6-bromohexanal derivatives has been characterized using various spectroscopic techniques. For instance, the synthesis of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones involved confirming the chemical structures through IR, (1)H-NMR, mass spectral, and elemental analysis . Additionally, the crystal and molecular structure of related compounds, such as 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, has been investigated using single-crystal X-ray diffraction data .
Chemical Reactions Analysis
6-Bromohexanal and its derivatives participate in various chemical reactions. For example, the cyclization of 6-bromo-1,2-epoxyhexane promoted by metal-halogen exchange demonstrated unexpected regioselectivity . Moreover, 6-bromo-6-(trimethylstannyl)bicyclo[3.1.0]hexane served as a thermal precursor for 1,2-cyclohexadiene, which at high temperatures decomposes into smaller fragments .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-bromohexanal derivatives have been explored through studies on their crystal structures and intermolecular interactions. The crystal structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine revealed significant π-π interactions and intermolecular C–H⋯N and C–H⋯O interactions, which contribute to the stability of the crystal packing . Additionally, the antiviral and cytotoxic activities of certain 6-bromo-2,3-disubstituted-4(3H)-quinazolinones have been tested, with some compounds showing potent antiviral activity against specific viruses .
Scientific Research Applications
1. Synthesis of Bromo-Aldehydes
6-Bromohexanal and its derivatives are synthesized from Weinreb amides, employing a method involving sequential C-bromination and zircona-aminal hydrolysis of bis-C,O-zirconocenes. These bromo-aldehydes serve as precursors for both carbocycles and heterocycles, highlighting their significance in organic synthesis (Coelho, Behr, & Vasse, 2022).
2. Cyclization and Regioselectivity Studies
Research on 6-bromo-1,2-epoxyhexane, a derivative of 6-Bromohexanal, demonstrates its involvement in cyclization reactions promoted by metal-halogen exchange. This study reveals unexpected regioselectivity, contributing to the understanding of reaction mechanisms in organic chemistry (Babler & Bauta, 1985).
3. Anticancer Potential of Derivatives
A study on bromoalkoxyxanthones, which includes derivatives of 6-Bromohexanal, indicates their potential as anticancer agents. This research explores the synthesis of these compounds and their effects on human tumor cell lines, suggesting the role of 6-Bromohexanal derivatives in medicinal chemistry (Sousa et al., 2009).
4. Photolabile Protecting Group for Aldehydes and Ketones
6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin, a derivative of 6-Bromohexanal, is used under simulated physiological conditions as a photoremovable protecting group for aldehydes and ketones. This application is pivotal in photochemical studies and synthetic chemistry (Lu, Fedoryak, Moister, & Dore, 2003).
5. Study on Catalysts for Mono-Bromination Reactions
Research on the mono-bromination synthesis of 6-bromo-1-hexanol from 1,6-hexanediol, a related compound to 6-Bromohexanal, compares the effectiveness of different catalysts. This study is significant for understanding the catalytic processes in organic synthesis (Fei, 2007).
6. Environmental Fate of Haloalkanes
A study focusing on the reactions of 1-bromohexane, a related compound to 6-Bromohexanal, with naturally occurring nucleophiles, provides insight into the environmental fate of haloalkanes. This research is crucial for understanding the ecological impact of these compounds (Haag & Mill, 1988).
7. Synthesis of Optically Active Methyl-Branched Insect Pheromones
Research involving L-(-)-Menthol and 6-tosyloxy derivatives, related to 6-Bromohexanal, explores the synthesis of key synthons for optically active methyl-branched insect pheromones. This application demonstrates the role of 6-Bromohexanal derivatives in the synthesis of biologically significant compounds (Ishmuratov et al., 2005).
properties
IUPAC Name |
6-bromohexanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c7-5-3-1-2-4-6-8/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKLZGVVAYKNSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC=O)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448361 | |
Record name | 6-bromohexanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40448361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromohexanal | |
CAS RN |
57978-00-4 | |
Record name | 6-bromohexanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40448361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromohexanal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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